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Compound of Interest

Compound Name:

2-Propoxy-5-

(trifluoromethyl)pyridine-3-boronic

acid

Cat. No.: B567658 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Propoxy-5-
(trifluoromethyl)pyridine-3-boronic acid, a key building block in medicinal chemistry and

organic synthesis. This document details available supplier information, a proposed synthetic

protocol, a key application in cross-coupling reactions, and its relevance in drug discovery,

particularly as a potential kinase inhibitor.

Supplier Information
Sourcing high-quality reagents is critical for reproducible research. Below is a summary of

suppliers for the target compound and its close structural analogs. Prices and availability are

subject to change and should be verified with the respective suppliers.
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Supplier
Compound
Name

CAS
Number

Purity Quantity Price (USD)

AOBChem

2-Propoxy-5-

(trifluorometh

yl)pyridine-3-

boronic acid

1362337-97-

3
>95% 500mg $59.00

1g $86.00

5g $238.00

10g $414.00

INDOFINE

Chemical

Company

2-Chloro-5-

(trifluorometh

yl)pyridine-3-

boronic acid

536693-96-6 98% N/A N/A

CUSABIO

2-Chloro-3-

(trifluorometh

yl)pyridine-5-

boronic acid

2096336-32-

0
95% N/A N/A

Synthesis Protocol
A specific, peer-reviewed synthesis for 2-Propoxy-5-(trifluoromethyl)pyridine-3-boronic acid
is not readily available in the searched literature. However, a plausible two-step synthetic route

can be proposed based on established methodologies for the synthesis of related pyridine

boronic acids and O-alkylation of pyridinones. This protocol first involves the synthesis of a key

intermediate, 2-chloro-5-(trifluoromethyl)pyridine-3-boronic acid, followed by a nucleophilic

substitution to introduce the propoxy group.

Step 1: Synthesis of 2-Chloro-5-
(trifluoromethyl)pyridine-3-boronic acid
This procedure is adapted from general methods for the synthesis of halopyridine boronic acids

via halogen-metal exchange followed by borylation.[1][2]
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Materials:

2,3-Dichloro-5-(trifluoromethyl)pyridine

Anhydrous Tetrahydrofuran (THF)

n-Butyllithium (n-BuLi) in hexanes (2.5 M)

Triisopropyl borate

1 M Hydrochloric acid (HCl)

Diethyl ether

Saturated sodium bicarbonate solution

Brine

Anhydrous magnesium sulfate (MgSO₄)

Argon or Nitrogen gas

Procedure:

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic

stirrer, a thermometer, and a nitrogen inlet, dissolve 2,3-dichloro-5-(trifluoromethyl)pyridine

(1.0 eq) in anhydrous THF under an inert atmosphere.

Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-BuLi (1.05

eq) dropwise, maintaining the temperature below -70 °C. Stir the mixture at this temperature

for 1 hour.

Borylation: To the reaction mixture, add triisopropyl borate (1.2 eq) dropwise, ensuring the

temperature remains below -70 °C. After the addition is complete, allow the reaction to slowly

warm to room temperature and stir overnight.

Quenching and Extraction: Cool the reaction mixture to 0 °C and quench by the slow addition

of 1 M HCl. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50
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mL).

Washing: Wash the combined organic layers sequentially with water, saturated sodium

bicarbonate solution, and brine.

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and

concentrate under reduced pressure to yield the crude 2-chloro-5-(trifluoromethyl)pyridine-3-

boronic acid.

Purification: The crude product can be purified by recrystallization or silica gel column

chromatography.

Step 2: Synthesis of 2-Propoxy-5-
(trifluoromethyl)pyridine-3-boronic acid
This step involves a nucleophilic aromatic substitution of the chloro group with propanol.

Materials:

2-Chloro-5-(trifluoromethyl)pyridine-3-boronic acid

n-Propanol

Sodium hydride (NaH)

Anhydrous Dimethylformamide (DMF)

Ethyl acetate

Water

Brine

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:
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Alkoxide Formation: In a flame-dried flask under an inert atmosphere, suspend sodium

hydride (1.5 eq) in anhydrous DMF. Cool the suspension to 0 °C and add n-propanol (1.5 eq)

dropwise. Stir the mixture at room temperature for 30 minutes.

Substitution Reaction: Add a solution of 2-chloro-5-(trifluoromethyl)pyridine-3-boronic acid

(1.0 eq) in anhydrous DMF to the sodium propoxide solution. Heat the reaction mixture to 80

°C and stir for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.

Work-up: After completion, cool the reaction to room temperature and carefully quench with

water.

Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

Washing and Drying: Wash the combined organic layers with water and brine. Dry the

organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Purification: Purify the crude product by flash column chromatography on silica gel to obtain

2-Propoxy-5-(trifluoromethyl)pyridine-3-boronic acid.
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Step 1: Synthesis of 2-Chloro-5-(trifluoromethyl)pyridine-3-boronic acid

Step 2: Synthesis of 2-Propoxy-5-(trifluoromethyl)pyridine-3-boronic acid

2,3-Dichloro-5-
(trifluoromethyl)pyridine

Lithiated Intermediate

  n-BuLi, THF, -78°C

Boronate Ester Intermediate

  Triisopropyl borate

2-Chloro-5-(trifluoromethyl)pyridine-3-boronic acid

  Aqueous workup (HCl)

2-Propoxy-5-(trifluoromethyl)pyridine-3-boronic acid

  DMF, 80°C

Sodium Propoxide

Click to download full resolution via product page

Proposed Synthetic Workflow

Application in Suzuki-Miyaura Cross-Coupling
2-Propoxy-5-(trifluoromethyl)pyridine-3-boronic acid is a valuable reagent for Suzuki-

Miyaura cross-coupling reactions, enabling the formation of C-C bonds to construct complex

biaryl and heteroaryl structures, which are common motifs in biologically active molecules.[3]

Representative Protocol:
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Materials:

2-Propoxy-5-(trifluoromethyl)pyridine-3-boronic acid (1.2 eq)

Aryl or heteroaryl halide (e.g., 4-bromoanisole) (1.0 eq)

Palladium catalyst (e.g., Pd(dppf)Cl₂) (2-5 mol%)

Base (e.g., K₂CO₃ or Cs₂CO₃) (2.0 eq)

Solvent (e.g., 1,4-dioxane/water mixture, 4:1)

Argon or Nitrogen gas

Ethyl acetate

Water

Brine

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

Reaction Setup: To a Schlenk flask, add the aryl halide (1.0 eq), 2-Propoxy-5-
(trifluoromethyl)pyridine-3-boronic acid (1.2 eq), palladium catalyst, and base.

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (argon or nitrogen) three

times.

Solvent Addition: Add the degassed solvent mixture via syringe.

Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir

for the required time (monitor by TLC or LC-MS, usually 4-24 hours).

Work-up: Cool the reaction to room temperature and dilute with water.

Extraction: Extract the aqueous layer with ethyl acetate (3 x 30 mL).
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Washing and Drying: Wash the combined organic layers with water and brine, then dry over

anhydrous Na₂SO₄.

Purification: Filter and concentrate the organic phase under reduced pressure. Purify the

crude product by flash column chromatography on silica gel.

2-Propoxy-5-(trifluoromethyl)pyridine-3-boronic acid
+ Aryl Halide Oxidative Addition Pd(0) Catalyst

Transmetalation

Reductive EliminationRegeneration Coupled Product

Click to download full resolution via product page

Suzuki-Miyaura Coupling Workflow

Biological Relevance and Signaling Pathways
The trifluoromethylpyridine moiety is a key pharmacophore in many approved drugs and clinical

candidates.[4][5] Its presence can enhance metabolic stability, binding affinity, and cell

permeability.[5] Compounds containing this scaffold have shown a range of biological activities,

including as kinase inhibitors.[6][7]

While the specific biological targets of 2-Propoxy-5-(trifluoromethyl)pyridine-3-boronic acid
are not yet elucidated, its structural features suggest potential activity as a kinase inhibitor.

Many kinase inhibitors that incorporate a substituted pyridine ring target the ATP-binding site of

the kinase. The trifluoromethyl group can contribute to favorable hydrophobic interactions,

while the propoxy group can be tailored to occupy specific pockets within the active site.

One of the key signaling pathways often targeted in cancer therapy is the MAPK/ERK pathway,

which is frequently dysregulated in various malignancies.[8] Kinase inhibitors containing

trifluoromethylphenyl or related heterocyclic moieties have been developed to target

components of this pathway, such as RAF and MEK kinases.[8] The inhibition of this pathway

can lead to decreased cell proliferation and induction of apoptosis.
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MAPK/ERK Signaling Pathway
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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